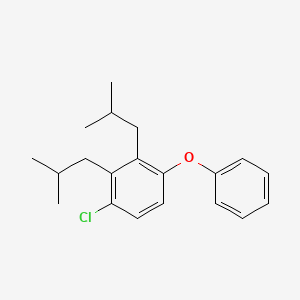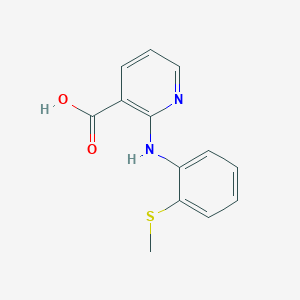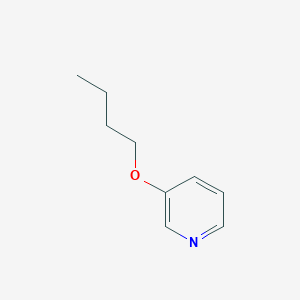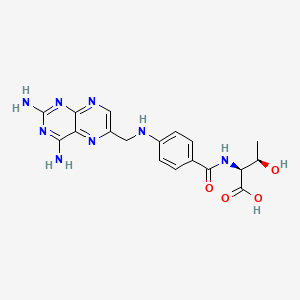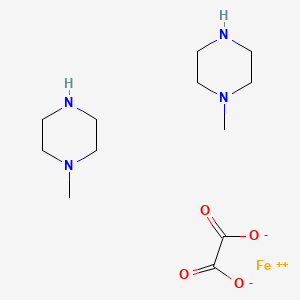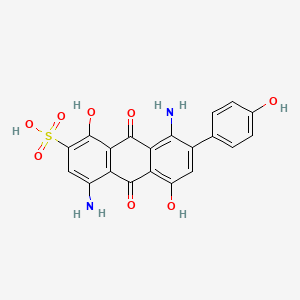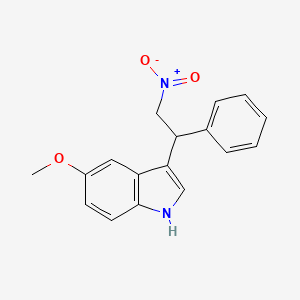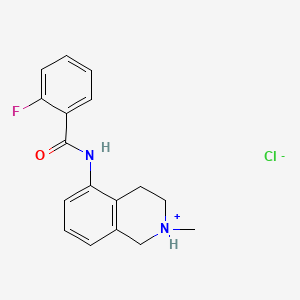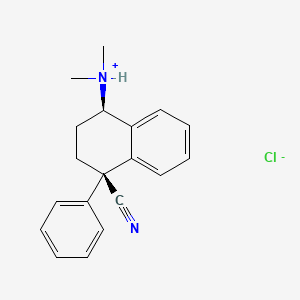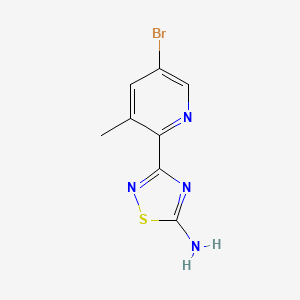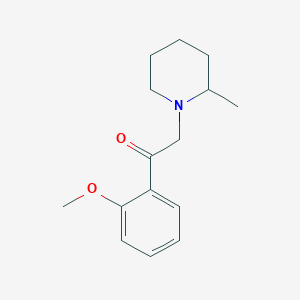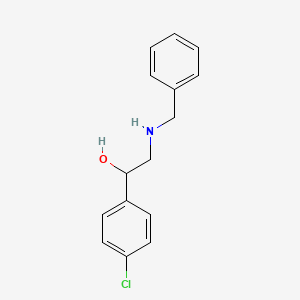
2-(Benzylamino)-1-(4-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is a chemical compound with the molecular formula C15H16ClNO. It is also known by other names such as Benzyl alcohol, p-chloro-α-methyl- and 4-Chlorophenylmethylcarbinol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and an amino group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- typically involves the reaction of 4-chlorobenzyl chloride with benzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), Thiols (e.g., NaSH)
Major Products Formed
Oxidation: 4-Chlorobenzaldehyde, 4-Chlorobenzoic acid
Reduction: 4-Chlorobenzylamine, 4-Chlorobenzyl alcohol
Substitution: 4-Chlorobenzyl halide, 4-Chlorobenzyl thiol
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes . Additionally, the compound can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, α-methyl-: This compound has a similar structure but lacks the chlorine and amino groups, making it less reactive in certain chemical reactions.
4-Chlorobenzyl alcohol: This compound is similar but lacks the amino group, which affects its reactivity and applications.
4-Chlorobenzylamine: This compound has a similar structure but lacks the hydroxyl group, influencing its chemical properties and uses.
Uniqueness
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is unique due to the presence of both the chlorine and amino groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a wide range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
6314-62-1 |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
2-(benzylamino)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 |
InChI-Schlüssel |
APTMYAYREOUIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


